1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1089279-91-3
VCID: VC3401895
InChI: InChI=1S/C14H23N3O/c1-16(2)11-6-8-17(9-7-11)12-4-5-13(15)14(10-12)18-3/h4-5,10-11H,6-9,15H2,1-3H3
SMILES: CN(C)C1CCN(CC1)C2=CC(=C(C=C2)N)OC
Molecular Formula: C14H23N3O
Molecular Weight: 249.35 g/mol

1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine

CAS No.: 1089279-91-3

Cat. No.: VC3401895

Molecular Formula: C14H23N3O

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine - 1089279-91-3

Specification

CAS No. 1089279-91-3
Molecular Formula C14H23N3O
Molecular Weight 249.35 g/mol
IUPAC Name 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine
Standard InChI InChI=1S/C14H23N3O/c1-16(2)11-6-8-17(9-7-11)12-4-5-13(15)14(10-12)18-3/h4-5,10-11H,6-9,15H2,1-3H3
Standard InChI Key STOCRCLYMPKTEC-UHFFFAOYSA-N
SMILES CN(C)C1CCN(CC1)C2=CC(=C(C=C2)N)OC
Canonical SMILES CN(C)C1CCN(CC1)C2=CC(=C(C=C2)N)OC

Introduction

Chemical Identity and Structural Properties

Basic Identification

1-(4-Amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine is a piperidine derivative characterized by a complex molecular structure featuring multiple nitrogen atoms and a methoxy-substituted aromatic ring. The compound is identified by the CAS number 1089279-91-3 and possesses a molecular formula of C14H23N3O. This chemical entity consists of a piperidine ring system linked to both an aromatic component and amine functionalities, making it a structurally diverse molecule with multiple functional groups.

Structural Characteristics

The molecular structure of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine features several key components that define its chemical identity. At its core is a piperidine ring which is substituted at positions 1 and 4. The position 1 of the piperidine ring is connected to a phenyl ring that bears both an amino group and a methoxy group at positions 4 and 3, respectively. Meanwhile, the position 4 of the piperidine ring is attached to a dimethylamino group (N,N-dimethyl). This arrangement of functional groups contributes to the compound's physical and chemical properties.

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine typically involves a multi-step process. According to available data, one established synthetic route employs the reduction of a nitro precursor. This approach begins with 1-(3-methoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine as the starting material, followed by hydrogenation to convert the nitro group to an amino group, yielding the desired final compound. This synthetic pathway leverages standard reduction chemistry to accomplish the transformation of the functional group.

Future Research Directions

Structure-Activity Relationship Studies

The structural features of 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine provide opportunities for structure-activity relationship (SAR) studies. By systematically modifying various portions of the molecule and evaluating the resulting compounds for biological activity, researchers could potentially identify novel bioactive compounds. Similar studies with related piperidine derivatives have yielded valuable insights into the structural requirements for opioid receptor activity , suggesting a potential research direction for this compound.

Synthetic Methodologies

Further research into efficient synthetic routes for 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine could focus on developing greener chemistry approaches, improving yield, or establishing one-pot procedures to streamline production. Such methodological improvements would enhance the accessibility of this compound for research purposes and potentially reduce the cost of its production.

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